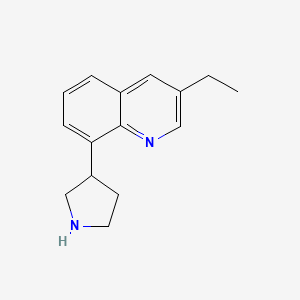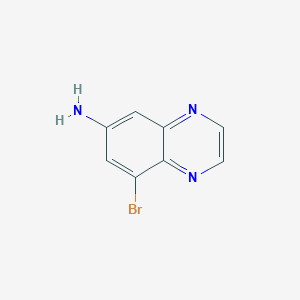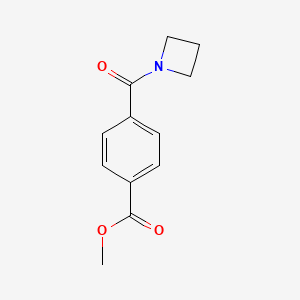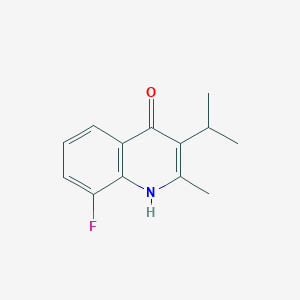
2,3-Dihydroxybutanedioate;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioate;tetrahydrate, also known as potassium sodium tartrate tetrahydrate, is a compound with the chemical formula C4H4KNaO6·4H2O. It is commonly referred to as Rochelle salt. This compound is a colorless crystalline solid that is highly soluble in water and is known for its piezoelectric properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxybutanedioate;tetrahydrate involves the neutralization of tartaric acid with sodium carbonate and potassium carbonate. The reaction is typically carried out by dissolving tartaric acid in water, followed by the gradual addition of sodium carbonate and potassium carbonate under constant stirring until the reaction is complete . The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, tartaric acid, sodium carbonate, and potassium carbonate, are mixed in large reactors. The reaction mixture is then subjected to controlled crystallization processes to obtain high-purity crystals of the compound .
化学反応の分析
Types of Reactions
2,3-Dihydroxybutanedioate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
科学的研究の応用
2,3-Dihydroxybutanedioate;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in pharmaceutical formulations and as a component in diagnostic reagents.
Industry: The compound is used in the food industry as a leavening agent and in the production of Fehling’s solution for reducing sugar tests
作用機序
The mechanism of action of 2,3-Dihydroxybutanedioate;tetrahydrate involves its interaction with various molecular targets and pathways. For example, in biochemical assays, it acts as a stabilizing agent by interacting with enzymes and substrates, thereby enhancing the reaction efficiency. The compound’s piezoelectric properties are attributed to its ability to generate an electric charge in response to mechanical stress, which is utilized in various industrial applications .
類似化合物との比較
Similar Compounds
Tartaric Acid: A closely related compound with similar chemical properties but without the piezoelectric properties.
Sodium Tartrate: Another related compound used in similar applications but with different solubility and stability characteristics.
Potassium Tartrate: Similar to sodium tartrate but with different ionic properties
Uniqueness
2,3-Dihydroxybutanedioate;tetrahydrate is unique due to its piezoelectric properties, which make it valuable in applications requiring the generation of electric charge from mechanical stress. This property is not commonly found in other similar compounds, making it distinct and highly useful in specific industrial applications .
特性
分子式 |
C4H12O10-2 |
|---|---|
分子量 |
220.13 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioate;tetrahydrate |
InChI |
InChI=1S/C4H6O6.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);4*1H2/p-2 |
InChIキー |
DYKCZVHJLMDZEP-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)
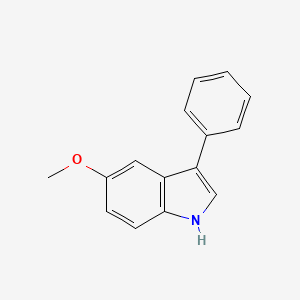

![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)
